3-(1-Naphthyl)acrylic acid
Overview
Description
3-(1-Naphthyl)acrylic acid: is an organic compound with the chemical formula C₁₃H₁₀O₂ . It is characterized by the presence of a naphthyl group attached to an acrylic acid moiety. This compound is known for its applications in organic synthesis and as a pharmaceutical intermediate .
Mechanism of Action
Target of Action
This compound is a biochemical reagent that can be used to synthesize a variety of compounds and participate in many reactions in the body .
Mode of Action
As a biochemical reagent, it is likely to interact with its targets through chemical reactions, leading to changes in the structure or function of the target molecules .
Biochemical Pathways
For instance, certain bacteria metabolize lactate into propionate via the acrylate pathway . .
Result of Action
As a biochemical reagent, it is likely to induce changes at the molecular level, which could potentially lead to observable effects at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(1-Naphthyl)acrylic acid can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes . The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of high-purity starting materials and optimized reaction conditions is crucial to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Naphthyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the acrylic acid moiety to a propionic acid derivative.
Substitution: Electrophilic substitution reactions can occur on the naphthyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products:
Oxidation: Naphthoquinones
Reduction: 3-(1-Naphthyl)propionic acid
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
3-(1-Naphthyl)acrylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 3-(2-Naphthyl)acrylic acid
- 3-(4-Methoxy-1-naphthyl)acrylic acid
- 3-(2,3-Dichlorophenyl)acrylic acid
Comparison: 3-(1-Naphthyl)acrylic acid is unique due to the specific positioning of the naphthyl group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(E)-3-naphthalen-1-ylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXMLUUYWNHQOR-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13026-12-5 | |
Record name | 3-(1-Naphthyl)acrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013026125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthaleneacrylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1-naphthyl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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